molecular formula C22H28ClN5O2 B605762 AZD4573 free base CAS No. 2057509-72-3

AZD4573 free base

Número de catálogo B605762
Número CAS: 2057509-72-3
Peso molecular: 429.949
Clave InChI: AVIWDYSJSPOOAR-LSDHHAIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of AZD4573 free base is C22H28ClN5O2 . Its exact mass is 429.19 and its molecular weight is 429.949 . The elemental analysis shows that it contains Carbon (61.46%), Hydrogen (6.56%), Chlorine (8.25%), Nitrogen (16.29%), and Oxygen (7.44%) .


Chemical Reactions Analysis

AZD4573 treatment causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability . In human cancer cell line panel screens, AZD4573 induces rapid caspase activation (6h) and loss of viability (24h) across a diverse set of hematological cancers .


Physical And Chemical Properties Analysis

The physical and chemical properties of AZD4573 free base are as follows: its molecular formula is C22H28ClN5O2, its molecular weight is 429.94, and its CAS number is 2057509-72-3 . It is recommended to be stored at -20°C in powder form for up to 3 years from the date of receipt .

Aplicaciones Científicas De Investigación

Application in Hematologic Cancer Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically Hematologic Oncology .

Summary of the Application

AZD4573 is a highly selective CDK9 inhibitor that suppresses MCL-1 and induces apoptosis in hematologic cancer cells . It has demonstrated rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro .

Methods of Application or Experimental Procedures

The antitumor activity of AZD4573 was determined across broad cancer cell line panels in vitro as well as cell line- and patient-derived xenograft models in vivo . Multiple approaches, including integrated transcriptomic and proteomic analyses, loss-of-function pathway interrogation, and pharmacologic comparisons, were employed to further understand the major mechanism driving AZD4573 activity and to establish an exposure/effect relationship .

Results or Outcomes

AZD4573 demonstrated MCL-1 depletion in a dose- and time-dependent manner, which was identified as a major mechanism through which AZD4573 induces cell death in tumor cells . This pharmacodynamic response was also observed in vivo, which led to regressions in both subcutaneous tumor xenografts and disseminated models at tolerated doses both as monotherapy or in combination with venetoclax .

Application in Mantle Cell Lymphoma (MCL) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Mantle Cell Lymphoma (MCL) .

Summary of the Application

AZD4573 has been shown to effectively induce apoptosis in relapsed or refractory MCL as a monotherapy or in combination with Acalabrutinib .

Methods of Application or Experimental Procedures

The apoptogenic potential of AZD4573 was assessed in vitro using 7 MCL cell lines and 1 PDX organoid. Cleaved caspase-3 (CC3), a hallmark of apoptosis, was measured immediately following acute treatment (6h) using Caspase-Glo 3/7 .

Results or Outcomes

Four models were sensitive to CDK9 inhibition (EC 50 < 100nM; max. CC3 > 50%) while 1 cell line exhibited intermediate sensitivity (EC 50 < 100nM; max. CC3 < 50%) and 3 others were resistant (EC 50 > 100nM; max. CC3 < 50%) . In vivo activity of AZD4573 +/- acalabrutinib was evaluated in 3 disseminated r/r MCL PDX models. In one model, AZD4573 showed moderate activity, reducing MCL cells in all compartments analyzed (peripheral blood, bone marrow, and spleen) by >40% two weeks into treatment and increasing overall survival benefit .

Application in Combination with CHOP for Hematologic Tumors

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Hematologic Tumors .

Summary of the Application

AZD4573, when combined with CHOP (Cyclophosphamide, Hydroxydaunorubicin, Oncovin, and Prednisone), has been shown to increase the combination benefit in hematologic tumors .

Methods of Application or Experimental Procedures

The combination of AZD4573 with CHOP was evaluated for its potential to treat hematologic tumors . The focus was on the downregulation of short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .

Results or Outcomes

The combination of AZD4573 with CHOP showed promising results in the treatment of hematologic tumors . However, the specific quantitative data or statistical analyses are not provided in the source .

Application in Clinical Trials for Hematologic Malignancies

Specific Scientific Field

This application falls under the field of Clinical Oncology , specifically the treatment of Hematologic Malignancies .

Methods of Application or Experimental Procedures

In these clinical trials, AZD4573 is administered to patients with hematologic malignancies or non-Hodgkin lymphoma, either as a monotherapy or in combination with acalabrutinib .

Results or Outcomes

The outcomes of these clinical trials are not yet available as the trials are ongoing . The trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AZD4573 .

Application in Acute Myeloid Leukemia (AML) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Acute Myeloid Leukemia (AML) .

Summary of the Application

AZD4573 has been shown to effectively induce apoptosis in AML cells by downregulating short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .

Results or Outcomes

AZD4573 demonstrated rapid induction of apoptosis and subsequent cell death broadly across AML models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which AZD4573 induces cell death in tumor cells . This pharmacodynamic response was also observed in vivo, which led to regressions in both subcutaneous tumor xenografts and disseminated models at tolerated doses both as monotherapy or in combination with venetoclax .

Application in Non-Hodgkin Lymphoma (NHL) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Non-Hodgkin Lymphoma (NHL) .

Summary of the Application

AZD4573 is currently being evaluated in combination with the BTK inhibitor, acalabrutinib, in patients with non-Hodgkin lymphoma (NHL) .

Methods of Application or Experimental Procedures

In these clinical trials, AZD4573 is administered to patients with NHL in combination with acalabrutinib .

Results or Outcomes

The outcomes of these clinical trials are not yet available as the trials are ongoing . The trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AZD4573 .

Safety And Hazards

AZD4573 had manageable safety and a PK profile suitable for QW dosing in a broad range of hematologic malignancies including lymphoma and leukemia . The reduction in pSer2 and MCL-1 supports the RP2D of 12 mg for lymphoma and 9 mg for leukemia .

Direcciones Futuras

AZD4573 is currently being evaluated in a phase I clinical trial for patients with hematologic malignancies (clinicaltrials.gov identifier: NCT03263637) . There are various studies that have successfully associated CDK9 inhibition with MCL-1 depletion and subsequent induction of tumor cell death .

Propiedades

IUPAC Name

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIWDYSJSPOOAR-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZD4573 free base

CAS RN

2057509-72-3
Record name AZD-4573
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4573
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD4573 free base
Reactant of Route 2
Reactant of Route 2
AZD4573 free base
Reactant of Route 3
Reactant of Route 3
AZD4573 free base
Reactant of Route 4
AZD4573 free base
Reactant of Route 5
Reactant of Route 5
AZD4573 free base
Reactant of Route 6
Reactant of Route 6
AZD4573 free base

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.